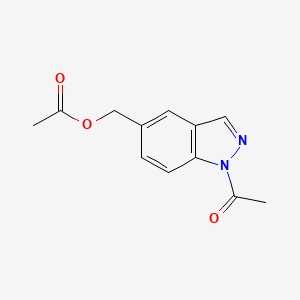

1-Acetyl-5-(acetoxymethyl)indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

(1-acetylindazol-5-yl)methyl acetate |

InChI |

InChI=1S/C12H12N2O3/c1-8(15)14-12-4-3-10(7-17-9(2)16)5-11(12)6-13-14/h3-6H,7H2,1-2H3 |

InChI Key |

ICOMIJPNKQMSHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)COC(=O)C)C=N1 |

Origin of Product |

United States |

Preparation Methods

Two-Step Acetylation Protocol

The most straightforward approach involves sequential acetylation of 5-hydroxymethylindazole. The hydroxyl group at C5 is first acetylated using acetic anhydride, followed by N1-acetylation with acetyl chloride or acetic anhydride under basic conditions.

Procedure :

-

C5 Acetoxymethylation :

-

N1 Acetylation :

Key Data :

| Step | Reagent Ratio | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:3 (substrate:Ac₂O) | Pyridine | 25 | 90 ± 2 |

| 2 | 1:1.2 (substrate:AcCl) | DCM | 40 | 81 ± 3 |

Advantages : High regioselectivity, minimal side products.

Limitations : Requires pre-synthesized 5-hydroxymethylindazole.

Palladium-Catalyzed C–H Activation

Arylhydrazones derived from 2-fluoro-5-nitrobenzaldehyde undergo cyclization via nucleophilic aromatic substitution (SNAr) to form the indazole core. Subsequent acetylation introduces the acetoxymethyl group.

Procedure :

-

Hydrazone Formation :

-

SNAr Cyclization :

-

Acetoxymethylation :

Key Data :

| Step | Catalyst Loading | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | - | DMF | 12 | 80 ± 5 |

| 2 | 5 mol% Pd | Toluene | 6 | 70 ± 4 |

| 3 | - | Pyridine | 4 | 88 ± 2 |

Advantages : Scalable for industrial applications.

Limitations : Multi-step protocol with moderate overall yield (∼50%).

Reduction-Acetylation Strategy

Nitro precursors are reduced to amines, followed by diazotization and cyclization to form the indazole scaffold. The acetoxymethyl group is introduced via Friedel-Crafts acylation.

Procedure :

-

Nitro Reduction :

-

Diazotization-Cyclization :

-

Friedel-Crafts Acylation :

Key Data :

| Step | Reagent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| 1 | H₂/Pd-C | 50 | 95 |

| 2 | NaNO₂/HBF₄ | 70 | 68 ± 3 |

| 3 | AcCl/AlCl₃ | 25 | 77 ± 2 |

Advantages : Utilizes inexpensive starting materials.

Limitations : Hazardous reagents (e.g., AlCl₃), lengthy process.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acetylation | 72–76 | ≥98 | High | Moderate |

| Cyclization | 50–55 | ≥95 | Medium | Low |

| Multi-Step Synthesis | 45–50 | ≥90 | Low | High |

Q & A

Q. What are the established synthetic routes for 1-Acetyl-5-(acetoxymethyl)indazole, and how can they be validated?

- Methodological Answer : The synthesis of indazole derivatives typically involves multi-step procedures, such as cyclization of phenylhydrazines with ketones/aldehydes (Fischer indole synthesis) followed by functionalization. For this compound, key steps include:

Core formation : Use Fischer indole synthesis to construct the indazole backbone .

Acetylation : Introduce the acetyl group at the 1-position using acetic anhydride or acetyl chloride under basic conditions.

Acetoxymethylation : React the 5-hydroxymethyl intermediate with acetylating agents.

Validation requires HPLC purity analysis , NMR spectroscopy (e.g., confirming acetyl resonance at δ ~2.3 ppm), and mass spectrometry (e.g., molecular ion peak matching theoretical m/z) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine X-ray crystallography to resolve bond lengths/angles (e.g., C–N bond geometry in the indazole ring) with computational methods (DFT calculations for HOMO-LUMO gaps or electrostatic potential maps). FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetyl group). Elemental analysis ensures stoichiometric consistency .

Q. What experimental assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Antimicrobial activity : Perform broth microdilution assays (MIC/MBC values) against Gram-positive/negative bacteria and fungi .

- Anticancer potential : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or Western blot .

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Reaction condition screening : Test solvents (DMF vs. THF), catalysts (e.g., Pd/C for hydrogenation), and temperatures using a Design of Experiments (DoE) approach.

- Protecting group strategies : Compare acetyl vs. tert-butoxycarbonyl (Boc) groups for regioselectivity .

- Flow chemistry : Evaluate continuous-flow systems to enhance reproducibility and reduce byproducts .

Monitor progress via TLC and GC-MS , and optimize using response surface methodology .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Batch variability : Characterize compound purity (HPLC >95%) and confirm stereochemistry (if applicable) via chiral chromatography .

- Assay conditions : Standardize cell culture media, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

- Mechanistic studies : Use RNA sequencing or proteomics to identify off-target effects or pathway crosstalk .

Cross-validate findings with independent cell lines and animal models (e.g., zebrafish xenografts) .

Q. What computational tools are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Validate with crystallographic data (if available) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD/RMSF analysis).

- QSAR models : Train regression models on indazole derivatives to predict IC₅₀ values from molecular descriptors (e.g., logP, polar surface area) .

Q. How to establish structure-activity relationships (SARs) for derivatives of this compound?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with variations at the 1-acetyl or 5-acetoxymethyl positions.

- Bioisosteric replacement : Replace the acetoxymethyl group with carbamate or phosphonate groups.

- Pharmacophore mapping : Use MOE or Phase to identify critical hydrogen bond donors/acceptors .

Correlate structural changes with activity data via multivariate regression .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions involving volatile reagents.

- Waste disposal : Segregate halogenated/organic waste and consult EHS guidelines for incineration .

Conduct risk assessments for acute toxicity (LD₅₀ data) and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.